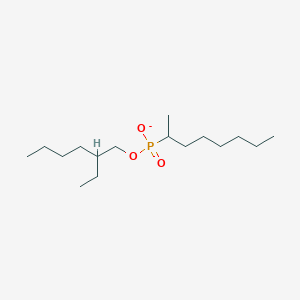

2-Ethylhexyl octan-2-ylphosphonate

Description

2-Ethylhexyl octan-2-ylphosphonate is an organophosphorus compound characterized by a branched 2-ethylhexyl group and an octan-2-yl group esterified to a phosphonate moiety. Phosphonates like this are widely used in industrial applications, including metal ion extraction, surfactants, and polymer stabilization, owing to their ability to form stable complexes with metal ions and modulate interfacial properties .

Properties

CAS No. |

89870-48-4 |

|---|---|

Molecular Formula |

C16H34O3P- |

Molecular Weight |

305.41 g/mol |

IUPAC Name |

2-ethylhexoxy(octan-2-yl)phosphinate |

InChI |

InChI=1S/C16H35O3P/c1-5-8-10-11-12-15(4)20(17,18)19-14-16(7-3)13-9-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)/p-1 |

InChI Key |

ANKMHXCSHNZTBO-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCC(C)P(=O)([O-])OCC(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl octan-2-ylphosphonate typically involves the reaction of 2-ethylhexanol with octan-2-ylphosphonic acid. This reaction is usually carried out under acidic conditions to facilitate the esterification process. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid, which help in achieving higher yields and purity of the final product .

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and efficiency. The process often employs high-pressure and high-temperature conditions to accelerate the reaction rate. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl octan-2-ylphosphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert it into phosphine oxides.

Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and bases are employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, each having distinct properties and applications .

Scientific Research Applications

2-Ethylhexyl octan-2-ylphosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.

Industry: It is utilized in the production of surfactants, plasticizers, and lubricants

Mechanism of Action

The mechanism of action of 2-Ethylhexyl octan-2-ylphosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can bind to metal ions, influencing various biochemical processes. Additionally, its hydrophobic moieties allow it to interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Bis(2-ethylhexyl) phosphate (DEHPA)

Di(2-ethylhexyl) Adipate

Ammonium 2-Ethylhexyl Hydrogen Phosphate

- Molecular Formula: C₈H₂₀NO₄P

- Key Features :

- Ionic ammonium counterion enhances water solubility compared to neutral esters.

- Balanced hydrophilic-lipophilic properties, making it effective in corrosion inhibition and surfactant formulations .

2-Ethylhexyl Ethylphosphonofluoridate

- Molecular Formula : C₁₀H₂₂FO₂P

- Key Features :

Physicochemical Properties

*Properties inferred from structural analogs.

Research Findings

- Branching Effects: The 2-ethylhexyl group’s branching reduces crystallinity and enhances solubility in non-polar media compared to linear alkyl chains (e.g., octyl) .

- Synergistic Blends : Mixtures of DEHPA and 2-ethylhexyl derivatives improve rare earth metal recovery efficiency by 15–20% compared to individual components .

- Environmental Impact : Phosphonates with longer alkyl chains (e.g., octan-2-yl) exhibit lower biodegradability but higher sequestration capacity for pollutants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.